Homocysteine thiolactone hydrochloride

描述

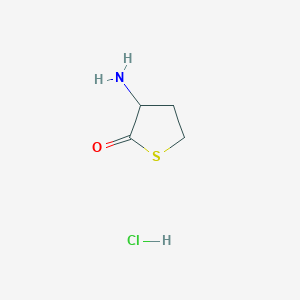

Structure

3D Structure of Parent

属性

IUPAC Name |

3-aminothiolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEGSUBKDDEALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6038-19-3, 3622-59-1 | |

| Record name | Homocysteine thiolactone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6038-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine thiolactone hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-homocysteine thiolactone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8467GAGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Role of Homocysteine Thiolactone Hydrochloride: A Technical Guide for Researchers

Abstract

Homocysteine thiolactone (HCTL), a cyclic thioester of the amino acid homocysteine, is emerging as a critical molecule in the pathophysiology of various human diseases. Formed as a byproduct of the methionyl-tRNA synthetase proofreading activity, HCTL is a highly reactive electrophile that readily modifies proteins through a process known as N-homocysteinylation. This post-translational modification can lead to protein damage, aggregation, and altered function, implicating HCTL in the etiology of cardiovascular diseases, neurodegenerative disorders, and other pathological states. This technical guide provides an in-depth overview of the biological role of Homocysteine thiolactone hydrochloride, its metabolic pathways, and its impact on cellular processes. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

Homocysteine, a non-proteinogenic sulfur-containing amino acid, has long been recognized as an independent risk factor for cardiovascular disease.[1] However, the precise molecular mechanisms underlying its toxicity have been a subject of intense research. The formation of homocysteine thiolactone (HCTL) represents a key pathway through which the detrimental effects of elevated homocysteine levels are mediated.[2][3] HCTL is significantly more toxic than homocysteine itself, inducing cellular dysfunction and apoptosis at much lower concentrations.[1] This guide will delve into the fundamental biology of HCTL, from its synthesis and metabolism to its downstream pathological consequences.

Chemical and Physical Properties

This compound is a white crystalline powder with the molecular formula C4H8ClNOS and a molecular weight of 153.63 g/mol .[4][5] It is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol.[6]

| Property | Value | Reference |

| Molecular Formula | C4H8ClNOS | [4] |

| Molecular Weight | 153.63 g/mol | [4] |

| Appearance | White Crystalline Powder | [5] |

| Melting Point | 202 °C (decomposes) | [5] |

| Water Solubility | 740.5 g/L (20 °C) | [5] |

Metabolism of Homocysteine Thiolactone

The metabolic fate of HCTL is a critical determinant of its biological impact. The primary pathways involved are its formation from homocysteine, its enzymatic hydrolysis, and its reaction with proteins.

Formation of Homocysteine Thiolactone

HCTL is synthesized from homocysteine through an error-editing mechanism of methionyl-tRNA synthetase (MetRS).[1][7][8] This process prevents the misincorporation of homocysteine into proteins during translation.[9] The extent of HCTL formation is directly proportional to the concentration of homocysteine and inversely proportional to the concentration of methionine.[3][10]

References

- 1. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The homocysteine-inducible endoplasmic reticulum (ER) stress protein Herp counteracts mutant α-synuclein-induced ER stress via the homeostatic regulation of ER-resident calcium release channel proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Protein N‑Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Synthesis of Homocysteine Thiolactone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homocysteine thiolactone is a reactive cyclic thioester implicated in the pathophysiology of hyperhomocysteinemia-related diseases and a valuable building block in medicinal chemistry. Its synthesis via enzymatic routes offers high specificity and stereoselectivity, mirroring the biological formation pathway. This technical guide provides a comprehensive overview of the enzymatic synthesis of L-homocysteine thiolactone hydrochloride, focusing on the pivotal role of methionyl-tRNA synthetase (MetRS). Detailed experimental protocols for enzyme purification, the enzymatic reaction, and subsequent product purification and salt formation are presented. Additionally, this guide includes quantitative data and visualizations of the key pathways and workflows to support research and development in this area.

Introduction

Homocysteine, a non-proteinogenic sulfur-containing amino acid, is a critical intermediate in methionine metabolism.[1] Under normal physiological conditions, homocysteine is metabolized through remethylation to methionine or transsulfuration to cysteine.[1] However, an alternative metabolic fate for homocysteine is its conversion to the intramolecular thioester, L-homocysteine thiolactone.[2][3] This conversion is primarily an error-editing (proofreading) mechanism catalyzed by methionyl-tRNA synthetase (MetRS), which prevents the misincorporation of homocysteine into proteins in place of methionine.[2][4][5]

The accumulation of homocysteine thiolactone is associated with protein N-homocysteinylation, a post-translational modification that can lead to protein damage and has been linked to cardiovascular and neurological diseases.[2][3] Despite its potential toxicity, homocysteine thiolactone is also a versatile chemical intermediate for the synthesis of various compounds, including pharmaceuticals.[6] Enzymatic synthesis provides a biocompatible and stereospecific method for producing L-homocysteine thiolactone, which is often preferred over chemical synthesis for certain applications.

This guide details the enzymatic synthesis of L-homocysteine thiolactone and its subsequent conversion to the stable hydrochloride salt, providing researchers with the necessary protocols and data for its production and study.

The Enzymatic Pathway: An Overview

The primary enzyme responsible for the biological synthesis of homocysteine thiolactone is methionyl-tRNA synthetase (MetRS) .[2] This enzyme's main function is to acylate its cognate tRNA with methionine. However, due to the structural similarity between homocysteine and methionine, MetRS can mistakenly bind to homocysteine.[2] The enzyme's proofreading mechanism corrects this error by converting the misactivated homocysteine into the chemically stable homocysteine thiolactone, which is then released.[2][7]

The overall enzymatic reaction can be summarized as follows:

L-Homocysteine + ATP --(Methionyl-tRNA Synthetase)--> [MetRS•L-Homocysteinyl-AMP] + PPi --> L-Homocysteine Thiolactone + AMP + MetRS

The formation of homocysteine thiolactone is inversely proportional to the concentration of methionine, which competes with homocysteine for the active site of MetRS.[8]

Below is a diagram illustrating the metabolic context of homocysteine and the enzymatic synthesis of homocysteine thiolactone.

References

- 1. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]

- 4. Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Homocysteine Thiolactone Hydrochloride in Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine thiolactone (HTL) hydrochloride, a reactive cyclic thioester of homocysteine, is increasingly recognized as a significant contributor to cellular and systemic oxidative stress. Elevated levels of HTL are associated with a range of pathologies, including cardiovascular and neurodegenerative diseases. This technical guide provides an in-depth analysis of the mechanisms through which HTL induces oxidative stress, supported by quantitative data from various experimental models. It details key experimental protocols for assessing HTL-induced oxidative damage and outlines the major signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the pathological roles of HTL and exploring potential therapeutic interventions.

Introduction: The Chemical Biology of Homocysteine Thiolactone

Homocysteine, a sulfur-containing amino acid, is a metabolic byproduct of methionine metabolism. Under physiological conditions, homocysteine is remethylated to methionine or converted to cysteine. However, errors in this metabolic pathway can lead to the formation of homocysteine thiolactone (HTL).[1] This conversion is catalyzed by methionyl-tRNA synthetase, which mistakenly activates homocysteine instead of methionine.[1] HTL is significantly more reactive and cytotoxic than homocysteine itself.[1] Its primary mechanism of toxicity involves the N-homocysteinylation of protein lysine (B10760008) residues, leading to protein damage, aggregation, and the generation of reactive oxygen species (ROS).[1]

Quantitative Data on Homocysteine Thiolactone-Induced Oxidative Stress

The following tables summarize quantitative data from various studies on the effects of homocysteine thiolactone hydrochloride on markers of oxidative stress and antioxidant defense systems.

Table 1: In Vitro Effects of Homocysteine Thiolactone on Oxidative Stress Markers

| Cell Type | HTL Concentration | Duration | Parameter Measured | Result | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 mM | 24 h | Intracellular Superoxide (B77818) (DHE fluorescence) | Significant increase | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 mM | 24 h | Intracellular Hydrogen Peroxide (Amplex Red) | Significant increase | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 mM | 24 h | Mitochondrial Peroxynitrite (MitoPY1) | Significant increase | [2] |

| Retinal Pigment Epithelial Cells (ARPE-19) | 500 nM | 1 h | Intracellular ROS (DCFH-DA) | Significant increase (p < 0.05) | |

| Retinal Müller Glial Cells | 50 µM - 1 mM | 24 h | Intracellular ROS | Decreased | |

| Retinal Müller Glial Cells | 50 µM - 1 mM | 24 h | Glutathione (GSH) Levels | ~20% increase |

Table 2: In Vivo Effects of Homocysteine Thiolactone on Oxidative Stress Markers and Antioxidant Enzymes in Rats

| Treatment | Duration | Tissue | Parameter Measured | Result | Reference |

| HTL (100 mg/kg/day) | 8 weeks | Myocardium | Thiobarbituric Acid Reactive Substances (TBARS) | Increased | [3][4] |

| HTL (100 mg/kg/day) | 8 weeks | Myocardium | Chemiluminescence (ROS) | Increased | [3][4] |

| HTL (100 mg/kg/day) | 8 weeks | Myocardium | Superoxide Dismutase (SOD) Activity | Increased | [3][4] |

| HTL (100 mg/kg/day) | 8 weeks | Myocardium | Catalase Activity | Increased | [3][4] |

| HTL (100 mg/kg/day) | 8 weeks | Myocardium | Glutathione S-Transferase (GST) Activity | Increased | [3][4] |

Table 3: Effects of Homocysteine Thiolactone on Antioxidant Gene Expression in Human Umbilical Vein Endothelial Cells (HUVECs)

| HTL Concentration | Duration | Gene | Fold Change | Reference |

| 1 µM | 24 h | HMOX1 | Upregulated | [5][6][7] |

| 1 µM | 24 h | GCLM | Upregulated | [5][6][7] |

| 25 µM | 24 h | SOD2 | Upregulated | [5][6][7] |

| 25 µM | 24 h | CAT | Upregulated | [5][6][7] |

Key Signaling Pathways in HTL-Induced Oxidative Stress

Homocysteine thiolactone instigates oxidative stress through the modulation of several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. HTL has been shown to modulate this pathway, leading to the upregulation of antioxidant genes.

Caption: HTL induces ROS, leading to Nrf2 activation and antioxidant gene expression.

Endoplasmic Reticulum (ER) Stress Pathway

HTL can induce the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and contributing to oxidative stress.

Caption: HTL induces ER stress through protein modification, leading to ROS and apoptosis.

Mitochondrial Dysfunction Pathway

Mitochondria are a primary source of cellular ROS. HTL can impair mitochondrial function, leading to increased oxidative stress.

Caption: HTL impairs mitochondrial function, increasing ROS production and cellular damage.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on oxidative stress.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[8][9][10][11][12]

Materials:

-

Adherent cells (e.g., HUVECs)

-

24-well plate

-

Dulbecco's Modified Eagle Medium (DMEM)

-

DCFH-DA stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Fluorescence microscope or microplate reader

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Treat cells with the desired concentrations of HTL hydrochloride for the specified duration. Include a vehicle-treated control group.

-

Prepare a fresh DCFH-DA working solution (e.g., 10 µM in pre-warmed DMEM) immediately before use.

-

Remove the treatment medium and wash the cells once with DMEM.

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~535 nm) or a microplate reader.

-

Normalize the fluorescence intensity to the cell number or protein concentration.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a product of lipid peroxidation.

Materials:

-

Tissue homogenate or cell lysate

-

Trichloroacetic acid (TCA) solution (e.g., 10%)

-

Thiobarbituric acid (TBA) solution (e.g., 0.67%)

-

MDA standard solution

-

Spectrophotometer

Procedure:

-

Add ice-cold TCA to the sample to precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Add an equal volume of TBA solution to the supernatant.

-

Incubate in a boiling water bath for 10-15 minutes.

-

Cool the samples to room temperature.

-

Measure the absorbance at 532 nm.

-

Calculate the MDA concentration using a standard curve prepared with the MDA standard.

Superoxide Dismutase (SOD) Activity Assay

This protocol outlines a common method for measuring SOD activity, which is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.

Materials:

-

Cell or tissue lysate

-

Assay buffer

-

Xanthine (B1682287) oxidase solution

-

Substrate solution (e.g., containing xanthine and a tetrazolium salt like WST-1 or NBT)

-

Microplate reader

Procedure:

-

Prepare samples and standards in a 96-well plate.

-

Add the substrate solution to each well.

-

Initiate the reaction by adding xanthine oxidase solution to all wells except the blank.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

-

Calculate the SOD activity based on the percentage of inhibition of the reaction.

Western Blot Analysis of N-Homocysteinylated Proteins

This protocol describes the detection of proteins modified by HTL.[13][14][15]

Materials:

-

Cell or tissue lysate

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against N-homocysteinyl-lysine

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from the lysate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

Conclusion and Future Directions

This compound is a potent inducer of oxidative stress, acting through multiple interconnected pathways including protein N-homocysteinylation, ER stress, and mitochondrial dysfunction. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers investigating the pathological consequences of elevated HTL levels. Future research should focus on further elucidating the intricate molecular mechanisms of HTL-induced oxidative stress in various disease models and on the development of targeted therapeutic strategies to mitigate its detrimental effects. This includes the identification of specific protein targets of N-homocysteinylation and the exploration of novel antioxidant and anti-ER stress compounds. A deeper understanding of these processes will be crucial for the development of effective treatments for a range of debilitating diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Nitrosative stress induced by homocysteine thiolactone drives vascular cognitive impairments via GTP cyclohydrolase 1 S-nitrosylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Homocysteine thiolactone induces cardiac dysfunction: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. abcam.cn [abcam.cn]

- 11. m.youtube.com [m.youtube.com]

- 12. cosmobiousa.com [cosmobiousa.com]

- 13. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Homocysteine Thiolactone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine thiolactone hydrochloride, a cyclic thioester of the amino acid homocysteine, has emerged from a historical curiosity to a molecule of significant interest in the fields of biochemistry, medicine, and drug development. Initially identified as a product of an error-editing mechanism in protein synthesis, its reactivity and subsequent discovery in biological systems have linked it to a spectrum of pathological conditions, most notably cardiovascular and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It details the experimental protocols for its synthesis, isolation, and characterization, presents quantitative data in a structured format, and visualizes the critical biological pathways and experimental workflows.

Introduction: From a Metabolic Byproduct to a Key Pathological Player

The story of homocysteine thiolactone is intrinsically linked to the discovery of its precursor, homocysteine. In 1932, Vincent du Vigneaud, in his quest to understand sulfur-containing compounds, first identified homocysteine.[1] Decades later, Kilmer S. McCully proposed the "homocysteine theory of arteriosclerosis," positing that elevated levels of homocysteine were a causative factor in the development of vascular disease.[2][3] This theory laid the groundwork for investigating the metabolic fate of homocysteine and its potential toxic byproducts.

Homocysteine thiolactone was discovered to be a product of an elegant cellular proofreading mechanism. The enzyme methionyl-tRNA synthetase, responsible for attaching methionine to its corresponding transfer RNA (tRNA) for protein synthesis, can mistakenly recognize the structurally similar homocysteine.[4] To prevent the incorporation of this non-proteinogenic amino acid into proteins, the enzyme catalyzes an editing reaction that converts homocysteine into the cyclic and highly reactive homocysteine thiolactone.[2][5] This process, while protective against translational errors, releases a molecule with the potential for off-target reactions.

The primary pathological consequence of homocysteine thiolactone accumulation is the N-homocysteinylation of proteins. The thiolactone ring is susceptible to nucleophilic attack by the ε-amino group of lysine (B10760008) residues in proteins, forming a stable isopeptide bond.[5][6] This post-translational modification can alter the structure and function of proteins, leading to cellular damage, autoimmune responses, and the pathologies associated with hyperhomocysteinemia.[2][7]

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₄H₈ClNOS | [8] |

| Molecular Weight | 153.63 g/mol | [8][9] |

| Appearance | White Crystalline Powder | [5] |

| Melting Point | 202 °C (decomposes) | [10] |

| Solubility | Water (740.5 g/L at 20°C), DMSO, Methanol | [10][11] |

| λmax | 237 nm | [9] |

| CAS Number | 6038-19-3 (DL-form) | [9] |

Typical Concentrations in Biological Fluids

| Biological Fluid | Condition | Concentration Range | Source |

| Human Plasma | Healthy | 0 - 34.8 nM (average 2.82 nM) | [12] |

| Human Plasma | Healthy | 18 - 25 nmol/L | [12] |

| Human Urine | Healthy | 10 - 500 nM | [13] |

Kinetic Data for Enzymatic Hydrolysis

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |

| Human Carboxylesterase 1 (hCES1) | L-Homocysteine thiolactone | 1.8 ± 0.2 | 1.5 ± 0.1 | 833 | [14][15] |

| Human Carboxylesterase 2 (hCES2) | L-Homocysteine thiolactone | 3.5 ± 0.4 | 0.2 ± 0.02 | 57 | [14] |

Signaling Pathways and Logical Relationships

Methionine Metabolism and Homocysteine Thiolactone Formation

The following diagram illustrates the central role of homocysteine in the methionine cycle and the formation of homocysteine thiolactone via the error-editing activity of methionyl-tRNA synthetase.

Pathophysiological Consequences of N-Homocysteinylation

This diagram outlines the logical progression from the formation of homocysteine thiolactone to cellular and organismal pathology.

Experimental Protocols

Chemical Synthesis of DL-Homocysteine Thiolactone Hydrochloride

This protocol is adapted from established chemical synthesis methods.[2]

Materials:

-

DL-Methionine

-

Liquid Ammonia (B1221849) (dry)

-

Sodium metal

-

Ammonium (B1175870) chloride

-

Cation exchange resin (e.g., Dowex 50W)

-

Concentrated Hydrochloric Acid

-

Dry ice-acetonitrile bath

-

3-liter cryogenic autoclave

Procedure:

-

Pre-cool the 3-liter cryogenic autoclave to -40°C using a dry ice-acetonitrile bath.

-

Add 100 g of DL-methionine to the pre-cooled autoclave.

-

Slowly add dry liquid ammonia to the autoclave until the DL-methionine is completely dissolved.

-

While maintaining the temperature between -35°C and -40°C, add 60 g of chopped sodium metal in batches. Monitor the reaction progress by liquid chromatography.

-

Upon completion of the reaction, quench the reaction by adding ammonium chloride.

-

Allow the reaction mixture to warm to room temperature, allowing the ammonia to evaporate completely.

-

The resulting solid mixture contains DL-homocysteine sodium salt, sodium chloride, and ammonium chloride.

-

Dissolve the solid in water and pass the solution through a cation exchange resin to remove sodium ions.

-

Adjust the pH of the eluate to 1 with concentrated hydrochloric acid.

-

The product, DL-homocysteine thiolactone hydrochloride, will precipitate. Isolate the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Quantification of Homocysteine Thiolactone in Human Plasma by HPLC

This protocol is based on established HPLC methods for the analysis of homocysteine thiolactone in biological fluids.[12][17][18]

Materials:

-

Human plasma collected in EDTA tubes

-

This compound standard

-

Perchloric acid

-

Chloroform

-

Methanol

-

HPLC system with a UV or fluorescence detector

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

To 1 ml of plasma, add 100 µl of 1 M perchloric acid to precipitate proteins.

-

Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Extract the supernatant with an equal volume of chloroform:methanol (2:1, v/v).

-

Vortex and centrifuge to separate the phases.

-

Carefully collect the aqueous (upper) phase containing homocysteine thiolactone.

-

Dry the aqueous phase under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject an appropriate volume onto the C18 column.

-

Elute with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in an acidic aqueous buffer).

-

Detect homocysteine thiolactone by UV absorbance at 237 nm or by fluorescence detection after post-column derivatization with a fluorogenic reagent like o-phthaldialdehyde.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound.

-

Quantify the amount of homocysteine thiolactone in the plasma sample by comparing its peak area to the standard curve.

-

In Vitro N-Homocysteinylation of a Protein (e.g., Albumin)

This protocol describes a general method for the in vitro modification of a protein with homocysteine thiolactone.[19][20]

Materials:

-

Purified protein (e.g., human serum albumin)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

-

Dissolve the purified protein in PBS to a final concentration of 1-10 mg/ml.

-

Prepare a stock solution of this compound in PBS.

-

Add the homocysteine thiolactone solution to the protein solution to achieve the desired final molar excess of thiolactone to protein (e.g., 10- to 100-fold molar excess).

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 2 to 24 hours), with gentle agitation.

-

Terminate the reaction by removing the unreacted homocysteine thiolactone. This can be achieved by extensive dialysis against PBS at 4°C or by using a desalting column.

-

The resulting N-homocysteinylated protein can be analyzed by various methods, including mass spectrometry to identify the modified lysine residues.

Experimental Workflows

Workflow for the Synthesis and Purification of this compound

Workflow for the Quantification of N-Homocysteinylated Proteins by Mass Spectrometry

Conclusion

This compound has transitioned from a mere chemical curiosity to a molecule of profound biological and clinical relevance. Its discovery as a product of a crucial proofreading step in protein synthesis highlights the intricate mechanisms that maintain cellular fidelity. However, the inherent reactivity of this thioester underscores a potential vulnerability, where its accumulation can lead to widespread protein damage through N-homocysteinylation, contributing to the pathogenesis of numerous diseases. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals. A thorough understanding of the chemistry, metabolism, and analytical methodologies for homocysteine thiolactone is paramount for elucidating its precise role in disease and for the development of novel therapeutic strategies aimed at mitigating its detrimental effects. Future research will likely focus on the development of specific inhibitors of its formation, enhancers of its detoxification, and the detailed characterization of the N-homocysteinylated proteome in various disease states.

References

- 1. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]

- 2. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE CAS#: 31828-68-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-Homocysteine thiolactone hydrochloride | C4H8ClNOS | CID 10130065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. lookchem.com [lookchem.com]

- 11. A novel pathway for the conversion of homocysteine to methionine in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]

- 15. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Continuous production method of DL-homocysteine thiolactone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 17. Rapid HPLC determination of total homocysteine and other thiols in serum and plasma: sex differences and correlation with cobalamin and folate concentrations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Vicious Cycle: An In-depth Technical Guide on the Link Between Homocysteine Thiolactone Hydrochloride and Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elevated levels of homocysteine constitute an independent risk factor for cardiovascular disease. A highly reactive metabolite, homocysteine thiolactone (HTL), has emerged as a key player in the pathological consequences of hyperhomocysteinemia. This technical guide provides a comprehensive overview of the multifaceted relationship between homocysteine thiolactone hydrochloride and cardiovascular disease. It delves into the molecular mechanisms of HTL-induced cellular damage, presents quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are focused on cardiovascular pathologies.

Introduction: The Genesis of a Cardiovascular Threat

Homocysteine, a sulfur-containing amino acid, is a metabolic byproduct of methionine metabolism. Under normal physiological conditions, it is remethylated to methionine or transsulfurated to cysteine. However, genetic defects or nutritional deficiencies, particularly of B vitamins (B6, B12, and folate), can lead to elevated homocysteine levels, a condition known as hyperhomocysteinemia.

A critical aspect of homocysteine's pathogenicity lies in its conversion to the cyclic thioester, homocysteine thiolactone (HTL). This conversion is an error-editing reaction catalyzed by methionyl-tRNA synthetase. HTL is significantly more reactive than homocysteine itself and readily acylates protein lysine (B10760008) residues, a process termed N-homocysteinylation. This post-translational modification can alter protein structure and function, initiating a cascade of events that contribute to cardiovascular pathology.

Molecular Mechanisms of Homocysteine Thiolactone-Induced Cardiovascular Damage

The detrimental effects of homocysteine thiolactone on the cardiovascular system are multifactorial, encompassing protein modification, endothelial dysfunction, oxidative and endoplasmic reticulum stress, and a prothrombotic state.

Protein N-homocysteinylation: A Molecular Hijacking

The primary mechanism of HTL-induced damage is the N-homocysteinylation of proteins. The free amino group of lysine residues attacks the carbonyl carbon of the thiolactone ring, forming a stable amide bond. This modification can:

-

Alter Protein Structure and Function: N-homocysteinylation can disrupt the native conformation of proteins, leading to loss of function, aggregation, or altered enzymatic activity.

-

Induce an Autoimmune Response: N-homocysteinylated proteins can be recognized as foreign by the immune system, triggering an autoimmune response and chronic inflammation within the vasculature.

-

Promote Atherogenesis: Modification of key proteins involved in lipid metabolism and vascular homeostasis contributes to the development of atherosclerotic plaques.

Endothelial Dysfunction: The Initial Insult

The vascular endothelium is a primary target of HTL. Endothelial dysfunction, an early event in atherosclerosis, is characterized by a reduction in the bioavailability of nitric oxide (NO), a critical vasodilator and anti-inflammatory molecule. HTL contributes to endothelial dysfunction through several mechanisms:

-

Reduced NO Bioavailability: HTL can decrease the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production.

-

Increased Oxidative Stress: HTL promotes the generation of reactive oxygen species (ROS), which can scavenge NO and further impair endothelial function.

-

Inflammation: HTL can activate pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, leading to the expression of adhesion molecules and the recruitment of inflammatory cells to the vessel wall.

Oxidative and Endoplasmic Reticulum (ER) Stress: A Destructive Partnership

HTL is a potent inducer of both oxidative and endoplasmic reticulum (ER) stress.

-

Oxidative Stress: HTL increases the production of ROS, such as superoxide (B77818) anions, by activating enzymes like NADPH oxidase. This surge in ROS overwhelms the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

-

ER Stress: The accumulation of misfolded or N-homocysteinylated proteins in the ER triggers the unfolded protein response (UPR). Chronic UPR activation can lead to apoptosis (programmed cell death) of endothelial and vascular smooth muscle cells. ER stress is also linked to increased ROS production and inflammation, creating a vicious cycle of cellular damage.

Prothrombotic State: Tipping the Balance Towards Clotting

HTL contributes to a prothrombotic state by altering the properties of key coagulation factors. N-homocysteinylation of fibrinogen, a crucial protein in the coagulation cascade, results in the formation of fibrin (B1330869) clots that are more resistant to degradation by plasmin (fibrinolysis). This increased clot stability elevates the risk of thrombotic events such as heart attack and stroke.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of homocysteine thiolactone on cardiovascular-related parameters.

Table 1: In Vitro Effects of Homocysteine Thiolactone on Endothelial Cells

| Parameter | Cell Type | HTL Concentration | Effect | Reference |

| Cell Viability | HUVECs | 1 mM | Significant reduction | [1] |

| Apoptosis | HUVECs | 50-200 µM | Concentration-dependent increase | [2] |

| ROS Production | HUVECs | 1 mM | Remarkable increase | [1] |

| GRP78 (ER Stress Marker) mRNA | Rat Aorta | Not Specified | Increased | [3] |

| GRP78 (ER Stress Marker) Protein | Rat Aorta | Not Specified | Increased | [3] |

| NF-κB Activation | Rat Aorta | Not Specified | Induced | [3] |

| eNOS Activity | Rat Aorta | Not Specified | Decreased | [3] |

| SOD Activity | Rat Aorta | Not Specified | Decreased | [3] |

Table 2: Effects of Homocysteine Thiolactone on Cardiac Function and Oxidative Stress in Animal Models

| Parameter | Animal Model | HTL Administration | Effect | Reference |

| Cardiac Contractility (dp/dt max) | Isolated Rat Heart | 10 µM | Decreased | [4] |

| Systolic Left Ventricular Pressure (SLVP) | Isolated Rat Heart | 10 µM | Decreased | [4] |

| Coronary Flow (CF) | Isolated Rat Heart | 10 µM | Decreased | [4] |

| Superoxide Dismutase (SOD) Activity | Rat Myocardium | 100 mg/kg for 8 weeks | Increased | [5][6] |

| Catalase Activity | Rat Myocardium | 100 mg/kg for 8 weeks | Increased | [5][6] |

| Thiobarbituric Acid Reactive Substances (TBARS) | Rat Myocardium | 100 mg/kg for 8 weeks | Increased | [5][6] |

Table 3: Homocysteine Thiolactone and Fibrin Clot Properties in Coronary Artery Disease Patients

| Parameter | Patient Cohort | Association with Urinary HTL | p-value | Reference |

| Clot Lysis Time (CLT) | 1,952 CAD patients | Negative | 0.001 | [7][8] |

| Maximum Absorbance (Absmax) | 1,952 CAD patients | No significant association | >0.05 | [7][8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of homocysteine thiolactone and cardiovascular disease.

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the effects of homocysteine thiolactone.

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model.

-

Culture Conditions: Cells are typically cultured in endothelial growth medium supplemented with fetal bovine serum and growth factors at 37°C in a humidified atmosphere with 5% CO2.

-

HTL Treatment: this compound is dissolved in a suitable solvent (e.g., cell culture medium or PBS) and added to the cell culture medium at the desired concentrations (e.g., 50 µM to 1 mM) for various time points (e.g., 1 to 24 hours).

Measurement of Reactive Oxygen Species (ROS)

-

Probe: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Procedure:

-

Treat cells with HTL as described above.

-

Wash cells with serum-free medium.

-

Incubate cells with DCFH-DA (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.

-

Wash cells to remove excess probe.

-

Measure fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).

-

Assessment of Endothelial-Dependent Relaxation

-

Model: Isolated aortic rings from rats.

-

Procedure:

-

Aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

Rings are pre-contracted with a vasoconstrictor (e.g., phenylephrine).

-

Cumulative concentration-response curves to a vasodilator (e.g., acetylcholine) are generated in the presence and absence of HTL.

-

The relaxation response is measured as a percentage of the pre-contraction.

-

Western Blotting for ER Stress Markers

-

Target Proteins: GRP78 (BiP) is a key indicator of ER stress.

-

Procedure:

-

Lyse HTL-treated and control cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with a primary antibody against GRP78.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect chemiluminescence and quantify band intensity.

-

Fibrin Clot Lysis Assay

-

Principle: A turbidimetric assay to measure the time required for a fibrin clot to lyse.

-

Procedure:

-

Citrated plasma is mixed with tissue plasminogen activator (tPA).

-

Clotting is initiated by the addition of thrombin and calcium.

-

The change in optical density (turbidity) is monitored over time in a microplate reader.

-

Clot lysis time (CLT) is calculated as the time from the midpoint of clot formation to the midpoint of clot lysis.

-

Conclusion and Future Directions

This compound is a key pathogenic metabolite in hyperhomocysteinemia, contributing significantly to cardiovascular disease through a variety of mechanisms, including protein N-homocysteinylation, endothelial dysfunction, oxidative and ER stress, and the promotion of a prothrombotic state. The quantitative data and experimental protocols presented in this guide provide a foundation for further research in this critical area.

Future research should focus on:

-

Identifying specific protein targets of N-homocysteinylation and elucidating how their modification contributes to cardiovascular pathology.

-

Developing targeted therapies that can either inhibit the formation of HTL or mitigate its downstream effects.

-

Investigating the interplay between genetic predisposition and environmental factors in determining individual susceptibility to HTL-induced cardiovascular damage.

A deeper understanding of the role of homocysteine thiolactone will be instrumental in developing novel diagnostic and therapeutic strategies to combat cardiovascular disease.

References

- 1. medium.com [medium.com]

- 2. researchgate.net [researchgate.net]

- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 5. Effects of DL-homocysteine thiolactone on cardiac contractility, coronary flow, and oxidative stress markers in the isolated rat heart: the role of different gasotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. web.mit.edu [web.mit.edu]

- 7. Homocysteine thiolactone induces cardiac dysfunction: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Homocysteine thiolactone contributes to the prognostic value of fibrin clot structure/function in coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Cellular Toxicology of Homocysteine Thiolactone Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical intermediate in one-carbon metabolism.[1] Elevated levels of Hcy in the blood, a condition known as hyperhomocysteinemia (HHcy), are an established independent risk factor for a range of human pathologies, including cardiovascular disease, atherosclerosis, and neurodegenerative disorders.[2][3] While Hcy itself contributes to this pathology, its metabolic derivative, Homocysteine Thiolactone (HTL), is a significantly more reactive and toxic molecule.[2]

HTL is a cyclic thioester formed as a result of an error-editing mechanism by methionyl-tRNA synthetase, which mistakenly activates Hcy instead of methionine.[2][4] This reactive nature allows HTL to covalently modify proteins, initiating a cascade of cellular damage. This technical guide provides an in-depth overview of the core mechanisms of HTL-induced cellular toxicity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanisms of Cellular Toxicity

The pathological effects of Homocysteine thiolactone hydrochloride (the hydrochloride salt of HTL) at the cellular level are multifactorial, primarily driven by its ability to modify proteins and induce cellular stress.

Protein N-homocysteinylation

The principal mechanism of HTL toxicity is its reaction with the ε-amino groups of protein lysine (B10760008) residues, a post-translational modification termed N-homocysteinylation.[1][2] This process introduces a free thiol group into the modified protein, which can alter its structure, function, and redox status.[2][5]

Consequences of N-homocysteinylation include:

-

Enzyme Inactivation: Modification of lysine residues at or near active sites can lead to a loss of enzymatic function.[3]

-

Protein Aggregation: Altered protein conformation can expose hydrophobic regions, leading to the formation of cytotoxic protein aggregates and amyloids, which are implicated in neurodegenerative diseases.[3]

-

Induction of Autoimmunity: N-homocysteinylated proteins can be recognized as foreign by the immune system, triggering autoimmune responses.[2]

Caption: Chemical modification of a protein's lysine residue by Homocysteine Thiolactone.

Induction of Oxidative and Nitrosative Stress

HTL is a potent inducer of both oxidative and nitrosative stress.[2][6] Treatment of various cell types with HTL leads to a significant increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), and reactive nitrogen species (RNS).[7][8][9] This redox imbalance results from mechanisms including the uncoupling of endothelial nitric oxide synthase (eNOS) and the activation of NADPH oxidase.[6] The resulting oxidative stress damages cellular components, including lipids (peroxidation), proteins, and DNA, contributing to cellular dysfunction and apoptosis.[10]

Caption: Pathway of HTL-induced oxidative stress and subsequent cellular damage.

Endoplasmic Reticulum (ER) Stress

The accumulation of N-homocysteinylated proteins can disrupt the protein-folding environment of the endoplasmic reticulum, leading to ER stress.[6][11] This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. A key indicator of ER stress is the upregulation of the chaperone protein GRP78 (Glucose-regulated protein 78).[6] If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, triggering cell death and inflammation.[6][12]

Caption: Logical flow from HTL exposure to ER stress, UPR activation, and cell fate.

Apoptosis and Cell Death

HTL induces apoptotic cell death in a variety of cell types, including endothelial cells, human promyeloid HL-60 cells, and trophoblasts.[7][13][14] This programmed cell death is characterized by features such as phosphatidylserine (B164497) exposure, DNA fragmentation, and activation of specific signaling pathways.[7][13]

The apoptotic response to HTL can be both:

-

Caspase-Dependent: In HL-60 cells, HTL treatment increases intracellular H₂O₂, which in turn activates caspase-3, a key executioner caspase in the apoptotic cascade.[7]

-

Caspase-Independent: In vascular endothelial cells, HTL has been shown to induce apoptosis in a manner that is independent of the caspase pathway, suggesting the involvement of alternative cell death mechanisms.[13]

Apoptosis is also mediated by changes in the expression of Bcl-2 family proteins, with HTL increasing the expression of pro-apoptotic proteins like p53 and Bak.[14]

Caption: Signaling pathways leading to HTL-induced apoptosis.

Quantitative Analysis of Cytotoxicity

The toxic effects of HTL are concentration- and time-dependent. The following table summarizes quantitative data from various cellular studies.

| Cell Type | HTL Concentration | Exposure Time | Observed Effect | Reference(s) |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 50-200 µM | - | Concentration-dependent increase in apoptosis. | [13] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 200 µM | - | ~30% apoptotic cells (compared to 1% with homocysteine). | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 mM | 24 hours | Significant reduction in cell viability; increased ROS production. | [8][9] |

| Human Promyeloid Leukemia (HL-60) | - | - | Time- and concentration-dependent increase in apoptosis, DNA fragmentation, and H₂O₂. | [7] |

| Human Retinal Pigment Epithelial (ARPE-19) | 500 nM | - | Significant increase in ROS generation (p < 0.05). | [10] |

| Human Trophoblasts | 50-400 µM | ≤ 72 hours | Concentration-dependent increase in total cell death and apoptosis. | [14] |

| Isolated Rat Heart | 10 µM | - | Decreased maximum rate of left ventricular developed pressure and coronary flow. | [15][16] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to assess the cellular toxicity of HTL.

Cell Culture and HTL Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a common model.[1][8]

-

Culture Medium: Cells are typically cultured in specialized media such as EGM2, often supplemented with fetal bovine serum (FBS), to 80-90% confluency.[1]

-

Treatment: A stock solution of D,L-Homocysteine thiolactone hydrochloride (Sigma-Aldrich) is prepared. Cells are treated for a specified duration (e.g., 24 hours) with various concentrations (e.g., 0-1000 µM) in their culture medium.[1] Appropriate vehicle controls are run in parallel.

Assessment of Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

-

Protocol:

-

Plate cells in a 96-well plate and treat with HTL as described.

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.[8]

-

Caption: Standard experimental workflow for the MTT cell viability assay.

Detection of Apoptosis (Annexin V Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. A vital dye like Propidium Iodide (PI) is co-used to identify cells with compromised membranes (late apoptotic/necrotic).

-

Protocol:

-

Culture and treat cells with HTL.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.[13]

-

Measurement of Reactive Oxygen Species (ROS)

-

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent but is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Treat cells with HTL in a suitable plate or dish.

-

Load the cells with DCFH-DA probe (e.g., 10 µM) and incubate for 30 minutes at 37°C.[6][9]

-

Wash cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope. The increase in fluorescence corresponds to the level of intracellular ROS.[6]

-

Western Blotting for Protein Expression

This technique is used to detect and quantify changes in the expression levels of specific proteins (e.g., GRP78, caspases, p53).

-

Protocol:

-

Protein Extraction: Lyse HTL-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using an assay like the BCA assay.

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., anti-GRP78). Follow with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.

-

Imaging: Capture the signal on X-ray film or with a digital imager. Quantify band intensity relative to a loading control (e.g., β-actin).[6][14]

-

Caption: A generalized workflow for the detection of proteins via Western Blot.

Conclusion

This compound is a highly reactive metabolite that exerts significant cytotoxic effects through a combination of protein N-homocysteinylation, the induction of severe oxidative and ER stress, and the activation of apoptotic cell death pathways. Its particular impact on endothelial cells provides a direct molecular link between hyperhomocysteinemia and the pathogenesis of vascular diseases. The experimental protocols and pathways detailed in this guide provide a framework for researchers and drug development professionals to investigate the toxicological profile of HTL and to screen for therapeutic agents, such as antioxidants and ER stress inhibitors, that may mitigate its cellular damage.[6][7]

References

- 1. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Protein N-homocysteinylation: From cellular toxicity to neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of homocysteine thiolactone in human cell cultures. Possible mechanism for pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]

- 6. The role of endoplasmic reticulum stress in endothelial dysfunction induced by homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Homocysteine thiolactone induces apoptotic DNA damage mediated by increased intracellular hydrogen peroxide and caspase 3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tongxinluo Prevents Endothelial Dysfunction Induced by Homocysteine Thiolactone In Vivo via Suppression of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oxidized LDL, homocysteine, homocysteine thiolactone and advanced glycation end products act as pro-oxidant metabolites inducing cytokine release, macrophage infiltration and pro-angiogenic effect in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The homocysteine-inducible endoplasmic reticulum (ER) stress protein Herp counteracts mutant α-synuclein-induced ER stress via the homeostatic regulation of ER-resident calcium release channel proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Homocysteine thiolactone induces apoptosis in cultured human trophoblasts: a mechanism for homocysteine-mediated placental dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. Effects of DL-homocysteine thiolactone on cardiac contractility, coronary flow, and oxidative stress markers in the isolated rat heart: the role of different gasotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of DL-Homocysteine Thiolactone Hydrochloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Homocysteine thiolactone hydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals, including mucolytic agents like erdosteine (B22857) and citiolone.[1] It also serves as a valuable building block in biochemical research for studying metabolic pathways and protein modifications.[1] This document provides a detailed protocol for the chemical synthesis of DL-Homocysteine thiolactone hydrochloride from DL-methionine. The protocol is based on the reduction of DL-methionine using sodium in liquid ammonia (B1221849), a well-established method for this conversion.[2][3] This application note includes a comprehensive experimental protocol, a summary of quantitative data from various synthetic approaches, and visual diagrams to illustrate the synthesis workflow and a relevant biological pathway.

Introduction

Homocysteine is a non-proteinogenic amino acid that, in its cyclic thiolactone form, becomes a reactive molecule capable of acylating protein lysine (B10760008) residues. This process, known as N-homocysteinylation, can lead to protein damage and has been associated with various pathological conditions, including cardiovascular and neurological diseases.[4] The hydrochloride salt of DL-Homocysteine thiolactone is a stable, crystalline solid, making it an ideal precursor for further chemical modifications and pharmaceutical synthesis.[1] The synthesis of this compound is therefore of significant interest to the drug development and biomedical research communities.

Data Presentation

The following table summarizes quantitative data from different reported synthesis methods for DL-Homocysteine thiolactone hydrochloride, providing a comparative overview of starting materials, yields, and product purity.

| Starting Material | Key Reagents/Method | Yield (%) | Purity (%) | Reference |

| DL-Methionine | Sodium, Liquid Ammonia, HCl | 79 | Not Specified | [2] |

| 2-Methyl-4-chlorobutyryl chloride | Iodine, Ammonia Water | 94.95 | 99.756 | [2][5] |

| DL-Methionine | Sulfuric Acid, Electrochemical Reduction | 84.1 | 99.7 | [6][7] |

| DL-Methionine | Metallic Sodium, Liquid Ammonia | Not Specified | Not Specified | [3] |

Experimental Protocol: Synthesis from DL-Methionine

This protocol details the synthesis of DL-Homocysteine thiolactone hydrochloride via the reduction of DL-methionine.

Materials and Equipment:

-

DL-Methionine

-

Sodium metal

-

Liquid ammonia

-

Ammonium (B1175870) chloride

-

Concentrated hydrochloric acid

-

Cation exchange resin

-

Dry ice-acetonitrile or dry ice-isopropanol cooling bath

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a cold finger condenser, and a gas inlet

-

Low-temperature thermometer

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal protective equipment (safety glasses, lab coat, cryo-gloves)

Procedure:

-

Reaction Setup: In a fume hood, equip a 3-liter, three-necked flask with a mechanical stirrer, a gas inlet tube, and a dry ice condenser. Cool the flask to -40°C using a dry ice-acetonitrile bath.

-

Dissolution of DL-Methionine: Add 100 g of DL-methionine to the pre-cooled flask.[2] Through the gas inlet, slowly condense dry ammonia gas into the flask until the DL-methionine is completely dissolved. Maintain the temperature between -35°C and -40°C.

-

Reduction with Sodium: Carefully add 60 g of freshly cut sodium metal in small portions to the stirring solution.[2] The reaction is exothermic, so add the sodium slowly to maintain the temperature below -35°C. The reaction progress can be monitored by liquid chromatography.

-

Quenching the Reaction: Once the reaction is complete (as determined by monitoring), stop the stirrer and allow any unreacted sodium to settle. Carefully decant the clear supernatant into a separate flask. Quench the reaction by slowly adding solid ammonium chloride until the blue color of the dissolved sodium disappears.

-

Removal of Ammonia: Remove the cooling bath and allow the reaction mixture to warm to room temperature in the fume hood. This will allow the ammonia to evaporate. The remaining solid will be a mixture of DL-homocysteine sodium salt, sodium chloride, and excess ammonium chloride.[2]

-

Ion Exchange: Dissolve the solid residue in deionized water and pass the solution through a column packed with a cation exchange resin to remove sodium ions.

-

Cyclization and Precipitation: Collect the eluate from the ion exchange column. Adjust the pH of the eluate to 1 with concentrated hydrochloric acid.[2] This acidic condition promotes the cyclization of homocysteine to its thiolactone form.

-

Isolation and Drying: Concentrate the acidic solution under reduced pressure using a rotary evaporator to obtain the crude DL-Homocysteine thiolactone hydrochloride. The product can be further purified by recrystallization from water.[2] Dry the purified crystals under vacuum to yield the final product. An expected yield is approximately 81 g (79%).[2]

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of DL-Homocysteine thiolactone hydrochloride.

Signaling Pathway: Protein N-Homocysteinylation

Caption: Pathway of protein N-homocysteinylation by homocysteine thiolactone.

References

- 1. nbinno.com [nbinno.com]

- 2. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. CN107325073A - A kind of new synthetic method of DL homocysteine thiolactones hydrochloride - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]

- 7. Continuous production method of DL-homocysteine thiolactone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols for Using Homocysteine Thiolactone Hydrochloride in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homocysteine thiolactone (HTL) is a reactive cyclic thioester metabolite of the amino acid homocysteine.[1] It is formed in prokaryotic and eukaryotic cells through an error-editing mechanism of methionyl-tRNA synthetase, which prevents the misincorporation of homocysteine into proteins.[1][2][3] However, elevated levels of homocysteine, a condition known as hyperhomocysteinemia, can lead to increased production of HTL.[4]

HTL is cytotoxic and has been implicated in the pathology of various diseases, including cardiovascular and neurodegenerative disorders.[1][5] Its primary mechanism of toxicity involves the post-translational modification of proteins through N-homocysteinylation, where HTL acylates the ε-amino groups of lysine (B10760008) residues.[2][4] This modification can alter protein structure and function, leading to cellular damage.[5][6] Key cellular consequences of HTL exposure include the induction of oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis.[7][8][9][10] These application notes provide detailed protocols for studying the effects of Homocysteine thiolactone hydrochloride in in vitro cell culture models.

Mechanism of Action Overview

Homocysteine thiolactone exerts its effects through several interconnected pathways:

-

Protein N-homocysteinylation: HTL reacts with protein lysine residues, leading to the formation of Nε-homocysteinyl-lysine adducts. This irreversible modification can impair protein function and trigger autoimmune responses.[1]

-

Oxidative Stress: HTL treatment has been shown to increase the production of intracellular reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), leading to oxidative damage.[7][9][11]

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded or damaged proteins due to N-homocysteinylation can trigger the unfolded protein response (UPR) and ER stress, indicated by the upregulation of chaperone proteins like GRP78.[7][8]

-

Apoptosis: HTL can induce programmed cell death in various cell types through both caspase-dependent and caspase-independent pathways.[9][12][13]

Data Presentation: Effects of this compound

The following tables summarize quantitative data from studies investigating the effects of HTL on various cell lines.

Table 1: Cytotoxicity and Cell Viability

| Cell Line | HTL Concentration | Incubation Time | Observed Effect | Reference |

|---|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 mM | 24 hours | Reduced cell viability | [14] |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | 500 nM | 24 hours | No significant cell death observed | [11] |

| Human Trophoblasts | 50 - 400 µM | ≤ 72 hours | Concentration-dependent increase in total cell death | [13] |

| Human Promyeloid (HL-60) Cells | Not Specified | Time & Dose-dependent | Induced cell death and internucleosomal DNA fragmentation |[9] |

Table 2: Induction of Apoptosis

| Cell Line | HTL Concentration | Key Apoptotic Events | Reference |

|---|---|---|---|

| Vascular Endothelial Cells | 50 - 200 µM | Phosphatidylserine (B164497) exposure; Caspase-independent pathway | [12] |

| Human Trophoblasts | 50 - 400 µM | Increased expression of p53 and Bak | [13] |

| Human Promyeloid (HL-60) Cells | Not Specified | Increased phosphatidylserine exposure, DNA fragmentation, Caspase 3 activation |[9] |

Table 3: Modulation of Cellular Signaling Pathways

| Cell Line | HTL Concentration | Pathway Affected | Key Molecular Effect | Reference |

|---|---|---|---|---|

| Rat Aorta | Not Specified | Endoplasmic Reticulum Stress | Increased mRNA and protein levels of GRP78; NF-κB activation | [7] |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | 500 nM | Oxidative Stress | Significant increase in intracellular ROS generation | [11][15] |

| HTC Rat Hepatoma Cells | 50 µM | Insulin (B600854) Signaling | Inhibition of insulin-stimulated tyrosine phosphorylation of insulin receptor β-subunit and IRS-1 | [10] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 mM | Oxidative Stress & Senescence | Increased intracellular superoxide; Increased p53 and p16 expression |[16] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

DL-Homocysteine thiolactone hydrochloride (e.g., Sigma-Aldrich, Cat. No. 6038-19-3)[17]

-

Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

0.22 µm syringe filter

Procedure:

-

Calculate the amount of HTL powder needed to prepare a 100 mM stock solution. The molecular weight of DL-Homocysteine thiolactone hydrochloride is 153.63 g/mol .[17]

-

Calculation: To make 1 mL of a 100 mM stock, weigh out 15.36 mg of HTL powder.

-

-

Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile water or PBS to the weighed powder to achieve the desired concentration.

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

General Protocol for Cell Treatment

Materials:

-

Cultured cells in appropriate multi-well plates, flasks, or dishes

-

Complete cell culture medium

-

Prepared HTL stock solution

-

Vehicle control (sterile water or PBS, the same solvent used for the stock solution)

Procedure:

-

Seed cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

-

Allow cells to adhere and grow overnight or for the desired period.

-

On the day of the experiment, prepare the final concentrations of HTL by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Also, prepare a vehicle control medium.

-

Remove the old medium from the cells.

-

Add the medium containing the desired final concentrations of HTL (or vehicle control) to the respective wells.

-

Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

-

After incubation, proceed with the desired downstream analysis (e.g., viability assay, protein extraction, RNA isolation).

Cell Viability Assessment (MTT Assay)